molecular formula C17H18N6O3 B2424114 1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-54-3

1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2424114
CAS No.: 941875-54-3
M. Wt: 354.37
InChI Key: ZTSVDDQVWIHHNT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea linkage connecting two aromatic rings, each substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine derivative. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea linkage can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its interactions with biological macromolecules.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The urea linkage and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-phenylurea
  • 1-(4-Methoxyphenyl)-3-phenylurea
  • 1-(2-Methoxyphenyl)-3-(1H-tetrazol-5-yl)methylurea

Uniqueness: 1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both methoxyphenyl and tetrazolylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-25-13-9-7-12(8-10-13)23-16(20-21-22-23)11-18-17(24)19-14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSVDDQVWIHHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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